Methyl 6-chloro-2-(chloromethyl)nicotinate
Description
Contextualization within Nicotinate (B505614) and Pyridine (B92270) Chemistry
Nicotinates, which are esters of nicotinic acid (pyridine-3-carboxylic acid), and the broader class of pyridine derivatives are foundational to many areas of chemistry, including medicinal and materials science. The pyridine ring is a core structural motif in a vast number of biologically active compounds and functional materials.
Methyl 6-chloro-2-(chloromethyl)nicotinate is a highly functionalized member of the nicotinate family. The strategic placement of a chloro group at the 6-position and a chloromethyl group at the 2-position of the pyridine ring imparts a unique reactivity profile to the molecule. These halogenated sites serve as versatile handles for chemists, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions. This targeted reactivity enables the regioselective synthesis of diverse substituted pyridines, a task that can be challenging to accomplish through other synthetic methodologies.
Significance as a Privileged Scaffold in Organic Synthesis
In the realm of drug discovery and organic synthesis, a "privileged scaffold" is a molecular framework that can be readily modified to interact with a variety of biological targets. The pyridine nucleus is a quintessential example of such a scaffold, and its derivatives are frequently explored in the development of new therapeutic agents.
This compound serves as a key intermediate in the construction of complex molecular architectures built upon the pyridine core. The differing reactivity of its two chlorine atoms is a key aspect of its utility. The chloromethyl group is particularly susceptible to nucleophilic attack, providing a straightforward route for the introduction of diverse side chains. The chloro substituent on the pyridine ring, while generally less reactive, can also participate in substitution reactions under specific conditions, offering a secondary point for molecular diversification. This differential reactivity can be harnessed to sequentially introduce different functionalities, allowing for the controlled and efficient synthesis of target molecules.
The utility of this compound is demonstrated by its use as a precursor in the synthesis of various biologically active compounds. For instance, it has been reported as a pharmaceutical intermediate for preparing Toll-like receptor (TLR) agonists and phenanthroimidazole derivatives. guidechem.com These applications highlight its role as a valuable tool for exploring the chemical space around the pyridine scaffold, thereby facilitating the discovery of new molecules with potential therapeutic applications.
Table 1: Chemical Properties and Identifiers of this compound
| Property | Value |
| IUPAC Name | This compound. |
| Molecular Formula | C8H7Cl2NO2. chemscene.com |
| Molecular Weight | 220.05 g/mol . chemscene.com |
| CAS Number | 1093879-99-2. chemscene.com |
| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)Cl)CCl. chemscene.com |
| Physical Form | White to Yellow Solid. |
| Storage Temperature | 2-8 °C. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJJDUMNJRNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732316 | |
| Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-99-2 | |
| Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of Methyl 6 Chloro 2 Chloromethyl Nicotinate
Nucleophilic Displacement Reactions at the Chloromethyl Moiety
The benzylic-like chloride of the chloromethyl group is a good leaving group, making this position highly susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.
The reaction of Methyl 6-chloro-2-(chloromethyl)nicotinate with various primary and secondary amines provides a direct route to the synthesis of 2-(aminomethyl)-6-chloronicotinate derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile. The choice of solvent and temperature can influence the reaction rate and yield.
Table 1: Examples of Amination Reactions
| Amine Nucleophile | Product |
|---|---|
| Ammonia (B1221849) | Methyl 2-(aminomethyl)-6-chloronicotinate |
| Diethylamine | Methyl 6-chloro-2-((diethylamino)methyl)nicotinate |
This table is illustrative and based on general principles of amination reactions for similar compounds.
Beyond amines, other heteroatom nucleophiles, such as alkoxides, thiolates, and phenoxides, can also displace the chloride from the chloromethyl group. These reactions lead to the formation of ethers, thioethers, and arylethers, respectively. The reactivity of the nucleophile plays a significant role, with stronger, softer nucleophiles generally reacting more readily.
Table 2: Reactions with Various Heteroatom Nucleophiles
| Nucleophile | Product Class |
|---|---|
| Sodium methoxide | Ether |
| Sodium thiophenoxide | Thioether |
This table illustrates potential reactions based on the known reactivity of chloromethyl groups.
Transformations Involving the Ester Group
The methyl ester group of this compound can be converted into other functional groups, providing another avenue for molecular diversification.
Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-2-(chloromethyl)nicotinic acid. Basic hydrolysis, or saponification, is often preferred as it is typically a cleaner reaction that proceeds to completion. Subsequent acidification of the reaction mixture yields the carboxylic acid.
Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is an equilibrium process, and the use of a large excess of the new alcohol or removal of methanol (B129727) can drive the reaction towards the desired product.
The direct reaction of the methyl ester with amines to form amides is also a feasible transformation. This reaction is often slower than the nucleophilic displacement at the chloromethyl position and may require elevated temperatures or the use of a catalyst. The resulting amides are valuable intermediates in medicinal chemistry and materials science.
Table 3: Transformations of the Ester Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |
| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl Ester |
This table provides a summary of common transformations for the methyl ester group.
Reactions at the Pyridine (B92270) Ring
The reactivity of the pyridine ring in this compound is significantly influenced by its substituents: a chloro group at the 6-position, a chloromethyl group at the 2-position, and a methyl ester group at the 3-position. These groups, particularly the chloro and ester functionalities, are electron-withdrawing, rendering the pyridine nucleus electron-deficient. This electronic nature governs its susceptibility to various chemical transformations.
The chlorine atom at the C-6 position of the pyridine ring is a suitable handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. libretexts.org The Suzuki-Miyaura coupling, employing a palladium catalyst to couple an organohalide with an organoboron compound, is a prominent example. libretexts.orgnih.gov
The reactivity of halopyridines in such couplings is well-established. Specifically, 2-halopyridines and 6-halonicotinates can effectively participate in these transformations. The cross-coupling of 2-chloropyridines, in particular, has been a subject of extensive research to overcome challenges related to catalyst inhibition by the pyridine nitrogen. nih.govrsc.org The presence of electron-withdrawing groups on the pyridine ring, such as the ester group in this compound, can be beneficial, as it may reduce the rate of side reactions like protodeboronation of the boronic acid partner. nih.gov
Nickel-catalyzed cross-electrophile coupling reactions also present a viable strategy, allowing for the direct coupling of two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, thereby avoiding the need for pre-formed organometallic reagents. nih.govwisc.edu While the Suzuki-Miyaura reaction is widely used for creating sp²-sp² bonds, other coupling reactions like Stille (using organotin reagents) and Hiyama (using organosilanes) also provide pathways for functionalizing the pyridine core, although they come with their own sets of advantages and disadvantages regarding toxicity and substrate scope. libretexts.orgnih.gov
The table below illustrates typical conditions and outcomes for Suzuki-Miyaura reactions involving substituted chloropyridines, which serve as models for the potential reactivity of this compound.
| Chloropyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Chloro-6-(p-methoxyphenyl)pyridine | 85 |
| Methyl 6-chloronicotinate | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Methyl 6-phenylnicotinate | 92 |
| 2-Chloro-4-tert-butylpyridine | 1-Bromo-3-phenylpropane (Ni-catalyzed) | NiBr₂·diglyme/bathophenanthroline | Zn, Mn | DMF | 2-(3-Phenylpropyl)-4-tert-butylpyridine | 50 |
This table presents representative examples from the literature on related compounds to illustrate the potential of cross-coupling reactions. nih.govresearchgate.net
Electrophilic aromatic substitution (EAS) on a pyridine ring is inherently more difficult than on benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.orgaklectures.com When substitution does occur, it typically favors the C-3 (or C-5) position, as attack at C-2, C-4, or C-6 leads to a highly destabilized resonance structure where the positive charge resides on the nitrogen atom. quora.comquora.com
In this compound, the pyridine ring is severely deactivated due to the cumulative electron-withdrawing effects of the chloro group, the methyl ester group, and to a lesser extent, the chloromethyl group.
-Cl (at C-6): Deactivating, directs ortho and para (to C-5 and C-3).
-COOCH₃ (at C-3): Strongly deactivating, directs meta (to C-5).
-CH₂Cl (at C-2): Weakly deactivating, directs ortho and para (to C-3 and C-5).
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for EAS |
|---|---|---|---|---|
| -Cl | C-6 | -I > +M (Deactivating) | ortho, para | C-5, C-3 |
| -COOCH₃ | C-3 | -I, -M (Strongly Deactivating) | meta | C-5 |
| -CH₂Cl | C-2 | -I (Weakly Deactivating) | ortho, para | C-3, C-5 |
This table summarizes the directing effects of the substituents on the pyridine ring of the target compound, predicting the likely outcome of a hypothetical electrophilic aromatic substitution reaction.
Beyond the cross-coupling reactions discussed previously, transition metals can catalyze a variety of other transformations on pyridine rings. acsgcipr.orgelsevier.com A significant area of modern research is the direct C-H bond functionalization, which allows for the introduction of new substituents without pre-existing functional groups. nih.govresearchgate.net
For this compound, the C-H bonds at the C-4 and C-5 positions are potential sites for such reactions. However, the electron-deficient nature of the ring presents a challenge for many catalytic cycles. nih.gov Nevertheless, methodologies have been developed for the C-H alkylation, alkenylation, and arylation of pyridine derivatives, often requiring specific directing groups or specialized catalysts to overcome the inherent low reactivity and challenges of catalyst coordination to the pyridine nitrogen. nih.govresearchgate.net
Transition metal catalysis is also crucial for functional group interconversions. For instance, the chloro groups on the molecule could potentially be subjected to other transformations besides C-C coupling, such as amination (Buchwald-Hartwig reaction), cyanation, or etherification, providing pathways to a diverse range of derivatives. These reactions typically employ palladium, copper, or nickel catalysts.
| Transformation Type | Potential Reaction Site | Catalyst System (Example) | Potential Product Type |
|---|---|---|---|
| C-H Arylation | C-4 or C-5 | Pd(OAc)₂ | Aryl-substituted nicotinate (B505614) |
| Buchwald-Hartwig Amination | C-6 | Pd₂(dba)₃ / Ligand | 6-Amino-nicotinate derivative |
| Cyanation | C-6 | Pd(PPh₃)₄ / Zn(CN)₂ | 6-Cyano-nicotinate derivative |
This table outlines potential transition metal-catalyzed reactions applicable to the functional groups and C-H bonds of this compound.
Decarboxylative Halogenation in Related Systems
Decarboxylative halogenation is a powerful method for replacing a carboxylic acid group with a halogen atom (Cl, Br, I). acs.orgnih.gov This transformation is not directly applicable to this compound as it is a methyl ester. However, if the ester were hydrolyzed to its corresponding carboxylic acid, 6-chloro-2-(chloromethyl)nicotinic acid, this derivative could serve as a substrate for such a reaction.
This reaction is particularly useful for synthesizing aryl halides that are difficult to access through direct electrophilic halogenation. acs.orgnih.gov Recent advances have established general and mild protocols, often using copper catalysis, for the decarboxylative halogenation of a wide array of (hetero)aryl carboxylic acids, including all regioisomers of pyridine carboxylic acids. princeton.edu
Applying this to the related system, 6-chloro-2-(chloromethyl)nicotinic acid could undergo decarboxylative bromination or iodination. This would replace the C-3 carboxyl group with a halogen, yielding a 2-(chloromethyl)-3,6-dihalopyridine. This two-step sequence (hydrolysis followed by decarboxylative halogenation) represents a hypothetical but synthetically valuable route to poly-halogenated pyridine building blocks.
| Heteroaryl Carboxylic Acid | Halogen Source | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Picolinic Acid | N-Iodosuccinimide (NIS) | CuI, Phen, K₂S₂O₈ | 2-Iodopyridine | 53 |
| Nicotinic Acid | N-Bromosuccinimide (NBS) | CuBr, Phen, K₂S₂O₈ | 3-Bromopyridine | 75 |
| Isonicotinic Acid | N-Iodosuccinimide (NIS) | CuI, Phen, K₂S₂O₈ | 4-Iodopyridine | 59 |
This table shows examples of copper-catalyzed decarboxylative halogenation on various pyridinecarboxylic acids, demonstrating the feasibility of this reaction in related systems. princeton.edu
Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction
Precursor in the Synthesis of Substituted Nicotinamide (B372718) Derivatives
The methyl ester group at the 3-position of Methyl 6-chloro-2-(chloromethyl)nicotinate is a key functional handle for the synthesis of substituted nicotinamide derivatives. Nicotinamides are an important class of compounds with a wide range of biological activities. The conversion of the methyl ester to an amide is typically achieved through aminolysis, a reaction with a primary or secondary amine.
This transformation is fundamental in medicinal chemistry for several reasons:
Introduction of Diversity: A wide variety of commercially available amines can be used, allowing for the systematic modification of the substituent at this position. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.
Modulation of Physicochemical Properties: The conversion of an ester to an amide significantly alters the molecule's properties, such as its polarity, hydrogen bonding capability, and metabolic stability. These changes can have a profound impact on the pharmacokinetic and pharmacodynamic profile of the resulting compound.
Bioisosteric Replacement: The amide bond is a common feature in biologically active molecules, and the nicotinamide scaffold can serve as a bioisostere for other aromatic or heteroaromatic systems.
While direct examples of aminolysis on this compound are not extensively detailed in publicly available literature, the reaction is a standard transformation for related methyl nicotinates. For instance, studies on methyl 6-chloronicotinate have demonstrated efficient conversion to the corresponding nicotinamides using various amines. The reactivity of the methyl ester in this compound is expected to be similar, allowing for the generation of a library of N-substituted 6-chloro-2-(chloromethyl)nicotinamides. The reaction conditions would typically involve heating the nicotinate (B505614) with the desired amine, either neat or in a suitable solvent.
The resulting nicotinamide derivatives, which retain the reactive chloromethyl group at the 2-position, can then be subjected to further synthetic manipulations, making them valuable intermediates for more complex targets.
| Reactant | Reagent | Product Class | Significance |
| This compound | Primary or Secondary Amine (R¹R²NH) | N-substituted 6-chloro-2-(chloromethyl)nicotinamides | Introduction of molecular diversity; modulation of physicochemical properties for drug discovery. |
Applications in the Synthesis of Metal-Binding Ligands and Peptides
The pyridine (B92270) ring is a well-established coordinating motif in the design of metal-binding ligands due to the lone pair of electrons on the nitrogen atom. The substituents on the pyridine ring can be tailored to fine-tune the electronic properties and steric environment of the metal-binding site. This compound offers a scaffold that could be elaborated into sophisticated ligands. For example, the chloromethyl group can be displaced by nucleophiles such as thiols or amines, which can themselves be part of a larger chelating system. This would allow for the synthesis of polydentate ligands capable of forming stable complexes with a variety of metal ions.
In the realm of peptide chemistry, chloromethyl ketone derivatives of amino acids and peptides are known to be effective inhibitors of serine and cysteine proteases. These compounds function as affinity labels, where the peptide sequence provides specificity for the target enzyme, and the chloromethyl ketone group acts as an irreversible alkylating agent of an active site histidine residue. While this compound is not a peptide itself, its chloromethyl group is a reactive handle that could potentially be used to alkylate biomolecules. However, there is currently a lack of specific examples in the scientific literature demonstrating the use of this compound in the synthesis of metal-binding ligands or as a modifying agent for peptides.
Intermediate for Pharmaceutical and Agrochemical Compounds
Substituted nicotinic acid derivatives are privileged scaffolds in both the pharmaceutical and agrochemical industries. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of biologically active compounds. The two chlorine atoms provide distinct opportunities for modification. The chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, while the chlorine in the chloromethyl group is readily displaced by a wide range of nucleophiles.
This dual reactivity allows for the construction of complex molecular architectures. For example, in a patent for the synthesis of novel agrochemical fungicides, a related compound, 2-(chloromethyl)-6-methylnicaronitrile, is used as a key building block. The synthesis involves the displacement of the chloromethyl group with a substituted pyrazole, followed by further transformations. This highlights the utility of the 2-(chloromethyl)pyridine (B1213738) scaffold in building complex agrochemicals.
In the pharmaceutical context, related isomers such as methyl 2-(chloromethyl)nicotinate have been reported as intermediates in the preparation of Toll-like receptor (TLR) agonists. These agonists are molecules that stimulate the innate immune system and have potential applications in cancer immunotherapy and as vaccine adjuvants. Although specific examples for the 6-chloro isomer are not as prevalent, its structural similarity suggests its potential as an intermediate for analogous pharmaceutical targets. The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for novel anti-infective agents, further underscores the importance of chlorinated nicotinates in medicinal chemistry.
| Area | Application/Significance | Related Example |
| Agrochemicals | Building block for novel fungicides. The chloromethyl group allows for linkage to other heterocyclic moieties. | Synthesis of fungicides from 2-(chloromethyl)-6-methylnicaronitrile. |
| Pharmaceuticals | Potential intermediate for immune-modulating agents and anti-infectives. | Methyl 2-(chloromethyl)nicotinate used for TLR agonists. |
Scaffold for the Construction of Fused Heterocyclic Systems
The presence of two electrophilic centers—the carbon of the chloromethyl group and the chlorinated carbon on the pyridine ring—makes this compound an excellent substrate for the synthesis of fused heterocyclic systems. Intramolecular or intermolecular cyclization reactions can be designed to construct bicyclic and polycyclic ring systems, which are of great interest in medicinal chemistry due to their rigid conformations and novel chemical space.
For example, a reaction with a dinucleophile could lead to the formation of a new ring fused to the pyridine core. A hypothetical reaction with a nucleophile containing an amine and a thiol group could proceed via initial displacement of the chloromethyl group, followed by an intramolecular nucleophilic aromatic substitution of the 6-chloro substituent to form a thiazolopyridine derivative. The synthesis of 6-Chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine, a structurally related compound, points to the feasibility of such transformations.
The construction of these fused systems is a powerful strategy for developing novel molecular scaffolds. Depending on the nature of the nucleophile used, a variety of fused rings can be accessed, including those containing nitrogen, oxygen, and sulfur. These heterocyclic systems often exhibit unique biological activities and are frequently found in marketed drugs and clinical candidates.
| Reaction Type | Reactant | Potential Product Class | Significance |
| Intramolecular Cyclization | A derivative of the title compound with a tethered nucleophile | Fused bicyclic heterocycles | Creation of rigid scaffolds for drug discovery. |
| Intermolecular Cyclization | Dinucleophile (e.g., amino-thiol) | Fused thiazolopyridine systems | Access to novel heterocyclic ring systems with potential biological activity. |
Contributions to GPCR Modulator Synthesis Programs
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The discovery of allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, has opened up new avenues for therapeutic intervention. These modulators can offer improved selectivity and a more nuanced control of receptor activity compared to traditional agonists and antagonists.
Nicotinic acid derivatives are common starting points and scaffolds in the synthesis of GPCR modulators. For instance, methyl 6-chloronicotinate has been identified as a key intermediate in the synthesis of GPCR modulators. While direct evidence of this compound's use in published GPCR modulator synthesis programs is limited, its structural features make it a highly relevant building block for this purpose.
The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the pyridine core. The chloromethyl group at the 2-position can be used to introduce a variety of side chains that can interact with allosteric binding pockets on a GPCR. The 6-chloro position and the ester at the 3-position provide further opportunities for modification to optimize potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable, albeit not yet fully exploited, starting material for the generation of libraries of novel compounds aimed at discovering new GPCR modulators.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Methyl 6-chloro-2-(chloromethyl)nicotinate" in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.
¹H NMR: In this spectrum, distinct signals corresponding to each type of proton in the molecule are observed. The methyl ester protons (-OCH₃) typically appear as a singlet. The protons of the chloromethyl group (-CH₂Cl) would also present as a singlet at a different chemical shift. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group, the carbons of the pyridine ring, the carbon of the chloromethyl group, and the methyl carbon of the ester.
The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the definitive assignment of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for the Related Compound "Methyl 6-(chloromethyl)nicotinate"
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.9 | Singlet | -OCH₃ |
| ¹H | ~4.5 | Singlet | -CH₂Cl |
| ¹H | ~7.4-9.2 | Doublets, Doublet of Doublets | Aromatic Protons |
| ¹³C | ~52 | - | -OCH₃ |
| ¹³C | ~55 | - | -CH₂Cl |
| ¹³C | ~121-160 | - | Aromatic & Carbonyl Carbons |
Note: This data is for a related compound and serves as an illustrative example.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of "this compound" and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of "this compound" is 220.05 g/mol . sigmaaldrich.comchemscene.com
In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule would be observed. The presence of two chlorine atoms in the molecule would give rise to a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Further fragmentation of the molecular ion in the mass spectrometer would produce a series of daughter ions, providing valuable clues about the molecule's connectivity. Common fragmentation pathways could involve the loss of the methyl ester group, the chloromethyl group, or cleavage of the pyridine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound". The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.
For a compound with the structure of "this compound", key characteristic absorption bands would be expected for the following functional groups:
C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.
C-O stretch (ester): An absorption band usually found in the 1200-1300 cm⁻¹ region.
C-Cl stretch: Absorptions for the two different C-Cl bonds (on the ring and in the chloromethyl group) would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and chloromethyl groups) appear just below 3000 cm⁻¹.
Analysis of the IR spectrum for the related compound "Methyl 6-(chloromethyl)nicotinate" reveals characteristic peaks at 1725 cm⁻¹ (C=O), along with various bands corresponding to the aromatic system and other functional groups. googleapis.com
Table 2: Expected IR Absorption Bands for "this compound"
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=O Stretch (Ester) | 1720-1740 |
| Aromatic C=C and C=N Stretch | 1400-1600 |
| C-O Stretch (Ester) | 1200-1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for "this compound" has not been reported, the crystal structure of the closely related "Methyl 6-chloronicotinate" has been determined. nih.govresearchgate.net This structure reveals a nearly planar molecule with specific bond lengths and angles for the pyridine ring and the methyl ester group. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net Such an analysis for "this compound" would provide invaluable information on its solid-state conformation and packing.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis. It is widely used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. It can also be used to get a preliminary indication of the purity of a sample by the presence of a single spot. For "this compound", a suitable mobile phase (a mixture of solvents) would be chosen to achieve good separation of the compound from any impurities or starting materials on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. mdpi.com It offers high resolution and sensitivity, making it ideal for determining the purity of "this compound" with a high degree of accuracy.
A typical HPLC method would involve injecting a solution of the compound onto a column packed with a stationary phase (e.g., C18). A mobile phase is then pumped through the column to elute the components. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is instrumental in determining its molecular weight and providing insights into its structural features through fragmentation analysis.
An LC-MS analysis would typically involve dissolving a sample of this compound in a suitable solvent and injecting it into an LC system. The compound would travel through a chromatographic column, where it is separated from any impurities. Upon elution from the column, the pure compound enters the mass spectrometer.
In the mass spectrometer, the molecule is ionized, commonly using techniques such as Electrospray Ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₈H₇Cl₂NO₂, the expected molecular ion peak would correspond to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its structural confirmation.
While specific experimental data for this compound is not publicly available, the table below illustrates the kind of data that would be generated in an LC-MS analysis.
| Parameter | Expected Observation |
| Retention Time (RT) | Dependent on LC conditions (column, mobile phase, flow rate) |
| [M+H]⁺ (m/z) | ~220.0 (reflecting the most abundant isotopes) |
| Isotopic Pattern | Characteristic pattern for a molecule containing two chlorine atoms |
| Major Fragment Ions | Fragments corresponding to the loss of functional groups (e.g., -OCH₃, -Cl, -CH₂Cl) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), leading to higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.
The application of UPLC for the analysis of this compound would offer significant advantages in terms of purity assessment and quantification. The high resolving power of UPLC allows for the separation of the main compound from closely related impurities, which might not be achievable with standard HPLC.
A typical UPLC method for this compound would involve a reversed-phase column and a mobile phase gradient, likely consisting of an aqueous component (such as water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). The detector, often a photodiode array (PDA) detector, would monitor the absorbance at a specific wavelength to detect and quantify the compound as it elutes from the column. The high pressure used in UPLC systems allows for faster flow rates, significantly reducing the analysis time.
The detailed research findings from a UPLC analysis would be presented in a chromatogram, showing the retention time of the compound and the area of its corresponding peak, which is proportional to its concentration. The purity of the sample can be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
The following table outlines the typical parameters and expected results from a UPLC analysis of this compound.
| Parameter | Typical Conditions / Expected Results |
| Column | UPLC BEH C18 or equivalent |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrum of the compound |
| Retention Time | A sharp, well-defined peak at a specific time |
| Purity Assessment | >95% (as typically supplied by chemical vendors) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This technique is essential for confirming the empirical formula of a newly synthesized compound or verifying the purity of a known substance. For this compound, with the molecular formula C₈H₇Cl₂NO₂, elemental analysis provides the percentage by mass of each element present (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen).
The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (220.05 g/mol ). These theoretical values are then compared with the experimental values obtained from elemental analysis. A close agreement between the theoretical and experimental values confirms the empirical formula and provides strong evidence of the compound's purity.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 43.67 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.21 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 32.22 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.37 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.54 |
| Total | 220.06 | 100.00 |
Experimental results from an elemental analyzer would be expected to be within ±0.4% of these theoretical values to be considered a confirmation of the molecular formula.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. These calculations are crucial for predicting a wide array of molecular properties for Methyl 6-chloro-2-(chloromethyl)nicotinate.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. For this compound, this would involve finding the most stable orientation of the chloromethyl and methyl ester groups relative to the pyridine (B92270) ring.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative Core Structure (DFT/B3LYP) This table presents typical bond lengths and angles for a substituted pyridine ring, similar to the core of this compound. Actual values for the specific compound would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-C (ring) | 1.39 Å |
| C-N (ring) | 1.34 Å | |
| C-Cl | 1.74 Å | |
| C=O | 1.21 Å | |
| C-O (ester) | 1.36 Å | |
| Bond Angle | C-N-C (ring) | 117° |
| N-C-C (ring) | 124° | |
| C-C-C (ring) | 118° | |
| O=C-O (ester) | 125° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.org The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov For this compound, the locations of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Frontier Orbital Energies and Energy Gap This table provides an example of how FMO data would be presented. The values are representative for similar heterocyclic compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. jocpr.com These predicted frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the stretching, bending, and torsional motions of functional groups.
For this compound, theoretical vibrational analysis would help identify characteristic peaks, such as the C=O stretching of the ester group, C-Cl stretching modes, and the various vibrations associated with the pyridine ring. researchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges for the functional groups present in the target molecule.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Ester (C=O) | Stretching | 1720 - 1740 |
| Pyridine Ring | C=C/C=N Stretching | 1450 - 1600 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| C-Cl | Stretching | 600 - 800 |
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These indices provide a framework for understanding and predicting how a molecule will behave in a chemical reaction. chemrxiv.org
Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.
Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electronegativity (χ) : Defined as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons.
Chemical Potential (μ) : Defined as μ = -(I + A) / 2 = -χ. It describes the tendency of electrons to escape from a system.
Electrophilicity Index (ω) : Defined as ω = μ² / (2η), it quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. nih.gov
These descriptors would collectively characterize the reactivity profile of this compound.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics methods like DFT and ab initio are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation over time. nih.gov
For this compound, an MD simulation would allow for the exploration of its conformational landscape in a more realistic, dynamic context, often including the explicit effects of a solvent. elifesciences.org This approach can reveal the accessibility of different conformers, the pathways for conformational transitions, and the flexibility of the molecule, which are crucial aspects for understanding its interactions in a biological or chemical system. mdpi.com The results of MD simulations are often visualized as a free energy landscape, which maps the stability of different conformational states.
Mechanistic Insights from Theoretical Models
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies or mechanistic models for the compound this compound. While computational data such as the Topological Polar Surface Area (TPSA) and LogP value are available, detailed quantum chemical calculations, transition state analyses, or reaction pathway modeling pertaining to this specific molecule have not been published in the reviewed sources.
Theoretical and computational chemistry play a crucial role in understanding the reactivity and mechanisms of chemical reactions. These studies, often employing methods like Density Functional Theory (DFT), can provide valuable insights into:
Reaction Pathways: Mapping the energetic landscape of a reaction to determine the most likely sequence of steps.
Transition State Structures: Identifying the high-energy intermediates that govern the rate of a reaction.
Activation Energies: Calculating the energy barriers that must be overcome for a reaction to proceed.
Thermodynamic Properties: Determining the relative stabilities of reactants, intermediates, and products.
Without dedicated computational studies on this compound, a detailed, data-driven discussion of its reaction mechanisms from a theoretical standpoint is not possible at this time. Further research in this area would be necessary to elucidate the intricate details of its chemical transformations.
Mechanistic Investigations of Reactions Involving Methyl 6 Chloro 2 Chloromethyl Nicotinate
Emerging Research Areas and Future Directions
Development of Novel Synthetic Routes with Enhanced Efficiency
Key areas of development include:
Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) C-H bonds represents a highly atom-economical approach to introduce substituents, potentially streamlining synthetic sequences. nih.govresearchgate.net Advances in transition-metal catalysis are enabling the regioselective modification of pyridine rings, which could offer novel routes to precursors of Methyl 6-chloro-2-(chloromethyl)nicotinate. nih.gov
Biocatalysis: The use of enzymes for organic synthesis offers significant advantages, including mild reaction conditions and high selectivity. nih.gov The preparation of pyridine derivatives using enzymes like Nicotinate (B505614) Dehydrogenase (NDHase) for hydroxylation, followed by chemical transformations, presents a promising green alternative to traditional chemical synthesis. nih.govjmb.or.kr This chemoenzymatic approach could be adapted for the synthesis of key intermediates.
One-Pot and Telescoped Reactions: Combining multiple reaction steps into a single pot or a continuous sequence without isolating intermediates can significantly improve efficiency by reducing waste, energy consumption, and manual labor. Developing such procedures for the synthesis of functionalized nicotinates is an active area of research. researchgate.net
| Synthesis Strategy | Potential Advantages | Key Challenges |
| C-H Functionalization | Reduced step count, high atom economy. | Regioselectivity control, catalyst cost and sensitivity. |
| Biocatalysis | Mild conditions, high specificity, green process. nih.gov | Enzyme stability, substrate scope, downstream processing. |
| One-Pot Synthesis | Increased efficiency, reduced waste and cost. | Reagent compatibility, optimization of reaction conditions. |
Exploration of New Reactivity Patterns and Derivatization Strategies
The dual reactivity of this compound provides a rich platform for creating diverse molecular architectures. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Similarly, the chloro-substituent on the pyridine ring can participate in various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Future research will likely focus on:
Selective Functionalization: Developing methodologies to selectively react at either the chloromethyl group or the ring chloro-substituent. This would enable the stepwise and controlled construction of complex molecules.
Novel Coupling Chemistries: Exploring new transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridine ring.
Post-Modification of Derivatives: Investigating the reactivity of the ester group to generate amides, hydrazides, and other derivatives, further expanding the chemical space accessible from this scaffold. researchgate.net The synthesis of various nicotinamide (B372718) derivatives has shown promise in biological applications. nih.gov
The reactivity of the chloromethyl group is a key feature for derivatization. For instance, it can react with various nucleophiles to introduce new functionalities, a reactivity pattern also observed in similar structures like 6-(chloromethyl)-6-methylfulvene. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical intermediates. akjournals.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. organic-chemistry.org
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous for potentially exothermic or hazardous reactions that may be involved in the synthesis of halogenated heterocycles. researchgate.net
Improved Efficiency: Continuous flow systems can significantly shorten reaction times compared to batch processes. nih.gov For example, the N-oxidation of pyridine derivatives in a continuous flow microreactor achieved high yields with much shorter reaction times. organic-chemistry.orgresearchgate.net
Scalability: Scaling up production in a flow system is often more straightforward than in batch reactors, simply requiring longer run times or parallelization of reactors. beilstein-journals.org
Automation: The integration of flow chemistry with automated platforms, such as the SynFini™ system, can accelerate the design, development, and synthesis of new molecules. youtube.com These platforms use artificial intelligence and robotics to optimize reaction routes and conditions, dramatically reducing the development cycle from weeks or months to days. youtube.com This approach could be instrumental in rapidly generating libraries of derivatives based on the this compound scaffold for screening purposes.
| Technology | Application to Nicotinate Synthesis | Anticipated Benefits |
| Flow Chemistry | Synthesis of pyridine derivatives and intermediates. beilstein-journals.org | Improved safety, higher yields, easier scale-up. organic-chemistry.orgresearchgate.net |
| Automated Synthesis | Rapid library generation of nicotinate derivatives. | Accelerated discovery cycle, efficient optimization. youtube.com |
Computational Design of New Nicotinate-Based Compounds
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. biointerfaceresearch.com These in silico methods can predict the properties of molecules before they are synthesized, saving significant time and resources.
For nicotinate-based compounds, computational approaches can be used to:
Predict Biological Activity: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to design new derivatives of this compound with enhanced biological activity. nih.govmdpi.com By modeling the interaction of potential compounds with biological targets, researchers can prioritize the synthesis of the most promising candidates. nih.gov
Optimize Physicochemical Properties: Computational tools can predict properties such as solubility, stability, and bioavailability, guiding the design of molecules with improved pharmaceutical profiles.
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound, helping to predict its behavior in chemical reactions and design more efficient synthetic routes. researchgate.net
The general approach involves identifying a target, characterizing the system at an atomic level, and then using computational algorithms to search the vast chemical space for optimized compounds. researchgate.net
Expanding Applications in Material Science and Catalysis
The pyridine scaffold is a crucial component in a wide range of functional materials and catalysts. nih.govnih.gov The unique electronic properties and coordinating ability of the nitrogen atom in the pyridine ring make it a valuable ligand for metal complexes used in catalysis.
Future research could explore the use of this compound and its derivatives in:
Functional Materials: Pyridine-based units can be incorporated into polymers and graphene oxides to create materials with specific properties, such as corrosion inhibition. rsc.org The functional groups on the nicotinate scaffold could be used to tune the electronic and physical properties of these materials.
Homogeneous and Heterogeneous Catalysis: Derivatives of this compound could serve as ligands for transition metal catalysts. The substituents on the pyridine ring can be modified to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nicotinate structure can act as a linker in the construction of MOFs, which have applications in gas storage, separation, and catalysis. The chloro and chloromethyl groups offer handles for post-synthetic modification of the MOF structure and properties.
By leveraging the versatile chemistry of this compound, new materials and catalysts with tailored functionalities can be developed, opening up new avenues for its application beyond its traditional role as a synthetic intermediate.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 6-chloro-2-(chloromethyl)nicotinate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2 cartridges) for high-exposure scenarios .
- Skin/Eye Protection : Wear full-body chemical-resistant suits and goggles. Emergency showers/eye wash stations must be accessible .
- Storage : Store in airtight containers in cool, dry, well-ventilated areas away from heat, sparks, and moisture to prevent decomposition into toxic HCl gas .
- Waste Management : Avoid drainage systems; use regulated disposal methods for carcinogenic by-products .
Q. How can researchers synthesize this compound?
- Methodological Answer :
- Step 1 : Start with nicotinic acid derivatives. For chloromethylation, use reagents like chloromethyl methyl ether (CMME) under inert conditions .
- Step 2 : Optimize reaction temperature (40–60°C) and solvent (e.g., anhydrous DCM) to avoid side reactions with moisture .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns. For overlapping aromatic signals, apply 2D techniques (COSY, HSQC) .
- MS : High-resolution ESI-MS to verify molecular weight (; theoretical ~220.05 g/mol).
- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate NMR/IR spectra and compare with experimental results .
- Isotopic Labeling : Use deuterated analogs (e.g., methyl-d groups) to simplify signal assignment in complex regions .
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing discrepancies .
Q. What strategies optimize the chloromethylation reaction yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilic substitution at the 2-position .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to stabilize intermediates and reduce hydrolysis .
- Kinetic Control : Shorten reaction time (1–2 hrs) to minimize over-chlorination by-products .
Q. How can impurity profiles be analyzed during synthesis?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., 6-chloro-2-hydroxynicotinic acid) using fragmentation patterns .
- Spiking Experiments : Add reference standards (e.g., 6-chloro-2-methylnicotinic acid) to confirm retention times .
- Stability Studies : Monitor degradation under stress conditions (pH 3–10, 40°C) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
